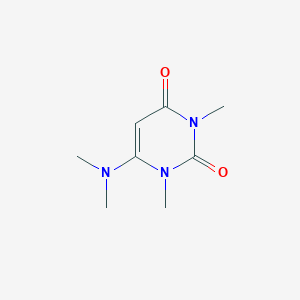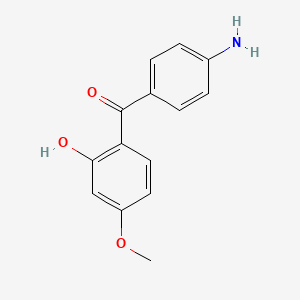![molecular formula C14H18ClNO3 B14730989 Pentyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-68-2](/img/structure/B14730989.png)
Pentyl 3-[(chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C14H18ClNO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl ester group, and the amino group is substituted with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 3-[(chloroacetyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with pentanol, followed by the chloroacetylation of the resulting ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The chloroacetylation step may require the use of chloroacetyl chloride in the presence of a base like pyridine to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-[(chloroacetyl)amino]benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 3-[(chloroacetyl)amino]benzoic acid and pentanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis: The major products are 3-[(chloroacetyl)amino]benzoic acid and pentanol.
Scientific Research Applications
Pentyl 3-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of pentyl 3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This can result in various biological effects, such as antimicrobial activity or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(chloroacetyl)amino]benzoate
- Methyl 3-[(chloroacetyl)amino]benzoate
- Butyl 3-[(chloroacetyl)amino]benzoate
Uniqueness
Pentyl 3-[(chloroacetyl)amino]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the pentyl ester may provide different pharmacokinetic properties, such as improved membrane permeability and longer half-life in biological systems .
Properties
CAS No. |
6307-68-2 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
pentyl 3-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-2-3-4-8-19-14(18)11-6-5-7-12(9-11)16-13(17)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,17) |
InChI Key |
AKLJCWYDPQEKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


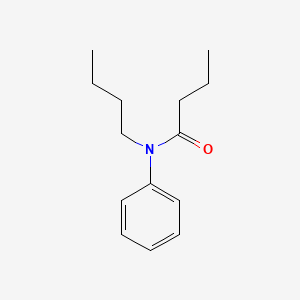
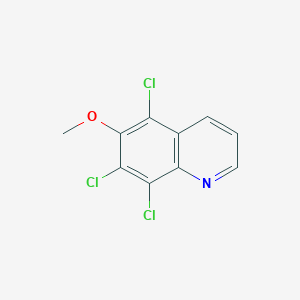
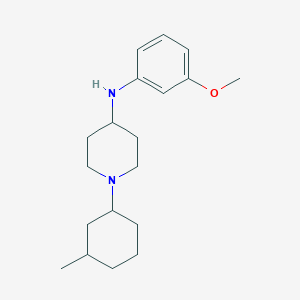
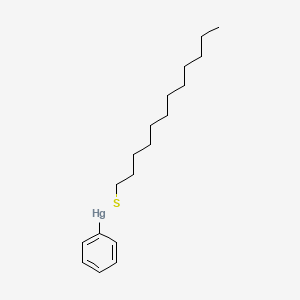
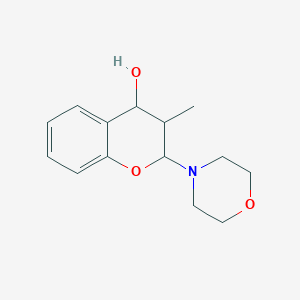

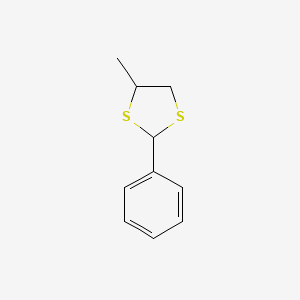
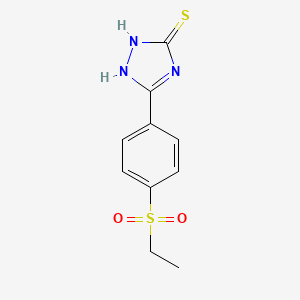
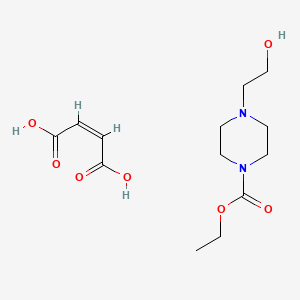

![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
